tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a quinoline moiety substituted with a bromine atom at the 7-position, an azetidine ring, and a tert-butyl ester group
Properties
CAS No. |
2751704-35-3 |
|---|---|
Molecular Formula |
C17H19BrN2O2 |
Molecular Weight |
363.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 7-bromoquinoline, is prepared through bromination of quinoline.
Azetidine Ring Formation: The azetidine ring is introduced via cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the quinoline ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the quinoline moiety.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore Development: Investigated for its potential as a pharmacophore in drug design.
Biological Assays: Used in various biological assays to study its effects on different biological targets.
Industry:
Material Science:
Catalysis: Explored as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The azetidine ring and tert-butyl ester group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Conclusion
tert-Butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
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